Cas no 1804775-72-1 (Ethyl 2-iodo-3-methyl-4-(trifluoromethoxy)pyridine-5-acetate)
Ethyl 2-iodo-3-methyl-4-(trifluoromethoxy)pyridine-5-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-iodo-3-methyl-4-(trifluoromethoxy)pyridine-5-acetate
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- Inchi: 1S/C11H11F3INO3/c1-3-18-8(17)4-7-5-16-10(15)6(2)9(7)19-11(12,13)14/h5H,3-4H2,1-2H3
- InChI Key: SPAFLSOAXBKCID-UHFFFAOYSA-N
- SMILES: IC1=C(C)C(=C(C=N1)CC(=O)OCC)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 314
- XLogP3: 3.2
- Topological Polar Surface Area: 48.4
Ethyl 2-iodo-3-methyl-4-(trifluoromethoxy)pyridine-5-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029090603-1g |
Ethyl 2-iodo-3-methyl-4-(trifluoromethoxy)pyridine-5-acetate |
1804775-72-1 | 97% | 1g |
$1,490.00 | 2022-04-01 |
Ethyl 2-iodo-3-methyl-4-(trifluoromethoxy)pyridine-5-acetate Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on Ethyl 2-iodo-3-methyl-4-(trifluoromethoxy)pyridine-5-acetate
Ethyl 2-Iodo-3-Methyl-4-(Trifluoromethoxy)Pyridine-5-Acetate: A Comprehensive Overview
Ethyl 2-Iodo-3-Methyl-4-(Trifluoromethoxy)Pyridine-5-Acetate, with the CAS number 1804775-72-1, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is notable for its unique structure, which combines an iodo group, a trifluoromethoxy substituent, and an ethyl acetate moiety on a pyridine ring. The combination of these functional groups imparts distinctive chemical properties, making it a valuable compound for various applications.
The pyridine ring serves as the central framework of this molecule, with substituents at positions 2, 3, and 4. The iodo group at position 2 contributes to the compound's electronic properties, enhancing its reactivity in certain chemical reactions. Meanwhile, the trifluoromethoxy group at position 4 introduces strong electron-withdrawing effects, which can influence the molecule's stability and reactivity. The methyl group at position 3 adds steric bulk, potentially affecting the molecule's conformation and interactions with other molecules.
Recent studies have highlighted the potential of Ethyl 2-Iodo-3-Methyl-4-(Trifluoromethoxy)Pyridine-5-Acetate in drug discovery efforts. Its structure resembles certain bioactive compounds, suggesting that it could serve as a lead molecule for developing new therapeutic agents. Researchers have explored its ability to inhibit specific enzymes and receptors, which are implicated in various diseases such as cancer and neurodegenerative disorders.
In addition to its medicinal applications, this compound has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials. The trifluoromethoxy group's electron-withdrawing nature enhances the molecule's ability to conduct electricity, which is a desirable trait in organic semiconductors.
The synthesis of Ethyl 2-Iodo-3-Methyl-4-(Trifluoromethoxy)Pyridine-5-Acetate involves a multi-step process that requires precise control over reaction conditions. Key steps include the introduction of the trifluoromethoxy group via nucleophilic substitution and the subsequent installation of the iodo and methyl groups through carefully designed reactions. The final step involves the formation of the ethyl acetate moiety, which is achieved through esterification.
From an environmental perspective, this compound has been studied for its biodegradability and potential impact on ecosystems. Research indicates that under certain conditions, it can undergo microbial degradation, reducing its persistence in the environment. However, further studies are needed to fully understand its environmental fate and risks.
In conclusion, Ethyl 2-Iodo-3-Methyl-4-(Trifluoromethoxy)Pyridine-5-Acetate (CAS No: 1804775-72-1) is a versatile compound with significant potential in both medicinal chemistry and materials science. Its unique structure and functional groups make it a valuable tool for researchers seeking to develop innovative solutions across various scientific domains.
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